2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 2-oxoethyl group, which is further linked to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 6-(pyridin-2-yl)pyridazin-3-yl group.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-18-5-3-9-21-26(18)14-19(28)25-12-10-24(11-13-25)17-7-6-16(22-23-17)15-4-1-2-8-20-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUOULHANYXBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 1257551-43-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.4 g/mol. Its structure includes a pyridazine ring, a piperazine moiety, and a ketone functional group, which are essential for its biological activity.
Antimicrobial and Antiviral Properties
Research indicates that pyridazine derivatives exhibit significant antimicrobial and antiviral properties. The presence of the pyridazine ring enhances interaction with biological targets, potentially inhibiting bacterial growth and viral replication. Studies have shown that derivatives similar to this compound can act against various pathogens, including bacteria and viruses .
Analgesic and Anti-inflammatory Effects
Pyridazinone derivatives have been reported to possess potent analgesic and anti-inflammatory activities. The compound's structural features allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, some studies highlighted that specific substitutions on the pyridazinone ring could enhance these effects while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Emerging evidence suggests that certain pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival. For example, compounds structurally related to this one have shown efficacy against various cancer cell lines in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with specific receptors in the body, altering physiological responses.
- Cellular Signaling Pathways : By affecting various signaling pathways, the compound can influence cell proliferation and apoptosis.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on Analgesic Activity : A derivative showed significant analgesic effects comparable to traditional analgesics in animal models, indicating potential for pain management .
- Antimicrobial Efficacy : Another study demonstrated that a similar pyridazine derivative effectively inhibited the growth of several bacterial strains, supporting its use as an antimicrobial agent .
- Anticancer Research : Research involving cell lines indicated that certain modifications to the pyridazine structure led to increased cytotoxicity against cancer cells, suggesting avenues for further development .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of pyridazinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism of Action : The incorporation of heterocyclic systems enhances the compound's ability to interact with biological targets involved in cancer progression.
- Case Studies : Research indicates that similar pyridazinones exhibit significant antiproliferative effects against various cancer cell lines, such as SK-BR-3 (breast cancer) and others, suggesting potential for further development in oncology .
Antimicrobial Properties
Pyridazinone derivatives have been evaluated for their antimicrobial activity, including antibacterial and antifungal effects:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Inhibition : Some derivatives have also been tested against Candida albicans, showing promising antifungal activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazinones is well-documented:
- In Vivo Studies : Certain derivatives have been tested in animal models for their ability to reduce inflammation, showing efficacy comparable to established anti-inflammatory drugs like celecoxib .
- Mechanisms : These compounds may inhibit key inflammatory pathways, making them candidates for further research in treating inflammatory diseases.
Antihypertensive Activity
Research has indicated that some pyridazinone derivatives possess antihypertensive properties:
- Experimental Findings : Compounds similar to 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one have been synthesized and tested using non-invasive methods (e.g., tail cuff method), showing significant blood pressure-lowering effects .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes alkylation and acylation reactions. For example:
-
Reaction with acyl chlorides : In acetic anhydride, the secondary amine of piperazine reacts with acyl chlorides to form substituted amides. This is critical for modifying pharmacokinetic properties .
-
Alkylation with alkyl halides : Piperazine reacts with methyl iodide or bromoethyl derivatives under basic conditions (e.g., K₂CO₃) to introduce alkyl groups, enhancing lipophilicity .
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Acetic anhydride, 80°C | Acetylated piperazine derivative | 82% | |
| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylpiperazine analog | 75% |
Hydrolysis of the Ketone Group
The ethyl-linked ketone (2-oxo group) undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux converts the ketone to a carboxylic acid.
-
Basic hydrolysis : NaOH (10%) at 80°C yields a sodium carboxylate intermediate.
Stability Data :
| Condition | pH | Temperature | Degradation (%) | Half-Life | Source |
|---|---|---|---|---|---|
| 0.1 M HCl | 1.2 | 25°C | <5% over 24 h | >30 days | |
| 0.1 M NaOH | 13.0 | 25°C | 98% over 6 h | 2 h |
Condensation Reactions
The ketone participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
-
Reaction with malononitrile : In ethanol with piperidine catalyst, the ketone forms α,β-unsaturated nitriles, enabling further cyclization .
Mechanism :
-
Deprotonation of malononitrile.
-
Nucleophilic attack on the carbonyl carbon.
Cyclization to Heterocyclic Systems
The pyridazinone core facilitates cyclization with amines or hydrazines:
-
Reaction with hydrazine : Forms triazolo[1,5-a]pyrimidine derivatives under reflux in pyridine .
-
Enaminone formation : Treatment with DMF-DMA (dimethylformamide dimethyl acetal) generates enaminones, which react with aminoazoles to yield fused heterocycles .
Example :
| Starting Material | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pyridazinone | DMF-DMA, 100°C | Enaminone intermediate | 90% | |
| Enaminone | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | 68% |
Electrophilic Aromatic Substitution
The pyridin-2-yl group directs electrophiles to the C3 position:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C3 .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives .
Regioselectivity : Controlled by the lone pair on pyridine nitrogen, favoring meta substitution .
Coordination Chemistry
The compound acts as a ligand for transition metals:
-
Pd(II) complexes : Forms stable complexes with PdCl₂ in ethanol, utilized in catalytic cross-coupling reactions.
Stoichiometry :
| Metal Salt | Ligand:Metal Ratio | Application | Source |
|---|---|---|---|
| PdCl₂ | 2:1 | Suzuki-Miyaura coupling |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between pyridazinone cores:
-
Dimerization : Forms cyclobutane-linked dimers in acetonitrile under UV light (λ = 254 nm).
Quantum Yield : Φ = 0.12 ± 0.03 (measured via actinometry).
Enzymatic Modifications
In vitro studies show cytochrome P450-mediated oxidation:
-
Primary metabolite : Hydroxylation at the pyridazine C4 position (t₁/₂ = 2.3 h in human liver microsomes) .
Key Stability Considerations:
-
Thermal stability : Decomposes above 200°C (TGA data).
-
Photostability : Store in amber vials; t₁/₂ = 14 days under ambient light.
This compound’s multifunctional design enables tailored modifications for drug discovery, catalysis, and materials science. Experimental protocols should prioritize anhydrous conditions for reactions involving the piperazine ring and ketone group .
Comparison with Similar Compounds
Key Structural Variations
The target compound is part of a broader class of pyridazinone derivatives with piperazine-based side chains. Below is a comparative analysis of structural analogs:
Substituent Effects on Activity
- Pyridinyl-Pyridazine Hybrid (Target Compound): Introduces planar aromaticity, possibly improving DNA intercalation or kinase inhibition.
- Pyridazinone Core Modifications: Morpholinyl : Increases solubility due to the oxygen-rich heterocycle. Chlorophenyl : May confer antibacterial or antiparasitic activity via hydrophobic interactions.
Physicochemical Properties
- Molecular Weight and Solubility :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology:
- Nucleophilic Substitution: Utilize acetonitrile as a solvent with NaOH to facilitate coupling between pyridazine and piperazine intermediates. This method is effective for introducing the ethyl-oxo bridge .
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress via TLC .
- Yield Optimization: Vary substituents on the pyridazine ring (e.g., morpholin-4-yl or fluorophenyl groups) to assess steric/electronic effects. Yields typically range from 45–70% depending on substituent reactivity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques:
- Spectroscopy: ¹H/¹³C-NMR (δ 7.2–8.5 ppm for pyridyl protons; δ 160–170 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 477.53 vs. observed 477.51) .
- Crystallography: Single-crystal X-ray diffraction (space group P1, a = 8.9168 Å, b = 10.7106 Å) resolves bond angles and confirms piperazine-pyridazine connectivity .
Q. What safety protocols are essential for handling this compound?
- Precautions:
- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine powders .
- Storage: Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the oxo group .
- Emergency Response: In case of skin contact, rinse with 0.1 M acetic acid (pH 4.5) to neutralize basic residues .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting:
- Dynamic Effects: Variable-temperature NMR (25–60°C) identifies rotational barriers in the piperazine ring, which may cause signal splitting .
- Crystallographic Validation: Compare experimental NMR data with X-ray-derived torsion angles (e.g., α = 73.489°, β = 71.309°) to confirm conformer populations .
- Deuterated Solvents: Use DMSO-d₆ to enhance solubility and reduce line broadening in aromatic regions .
Q. What experimental design principles apply to studying its bioactivity?
- Design Framework:
- Split-Plot Design: Assign reaction conditions (e.g., solvent polarity, temperature) as main plots and biological replicates (e.g., enzyme inhibition assays) as subplots. Use ≥4 replicates for statistical power .
- Orthogonal Assays: Pair SPR (surface plasmon resonance) with fluorescence polarization to validate binding affinity (e.g., K_d = 1–10 µM) and rule out false positives .
Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed?
- Crystallization Strategies:
- Solvent Screening: Test mixtures of ethyl acetate/hexane (3:1) or DMF/water (slow evaporation) to obtain diffraction-quality crystals .
- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling to 100 K for data collection .
- Data Processing: Use X-RED32 software for absorption correction and SHELXL-2018 for refinement (target R < 0.05) .
Q. What strategies resolve contradictory biological activity data across assays?
- Data Reconciliation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
